5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both amino and nitrile functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been studied for their diverse physiological and pharmacological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a wide range of drug-like properties .
Biochemical Pathways
Pyrazole derivatives have been reported to have numerous physiological and pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyrazole derivatives can have a wide range of physiological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it interacts with proteins involved in DNA repair, thereby affecting the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, the compound can either promote or inhibit cell growth depending on the context . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity. For example, it binds to the active site of kinases, preventing them from phosphorylating their substrates . This inhibition can disrupt signaling cascades that are essential for cell survival and proliferation. Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These interactions can lead to the activation or repression of specific genes, thereby altering cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Over time, the degradation products may have different biological activities compared to the parent compound. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including liver damage and immunosuppression . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many drugs and xenobiotics . These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, the compound can influence the activity of cofactors, such as NADH and FADH2, which are essential for various metabolic reactions . By modulating these pathways, this compound can alter cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to its target sites . Once inside the cell, this compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of the compound can influence its efficacy and toxicity, as different tissues may have varying levels of uptake and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, it can accumulate in the mitochondria, affecting cellular respiration and energy production. The subcellular localization of this compound determines its specific biological effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzonitrile with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and polymers
Comparison with Similar Compounds
Similar Compounds
- 1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 1-(4-aminophenyl)-1H-pyrazole-3-carbonitrile
Uniqueness
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
IUPAC Name |
5-amino-1-(4-aminophenyl)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXUVSBXKHJNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649579 | |
Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135324-00-3 | |
Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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